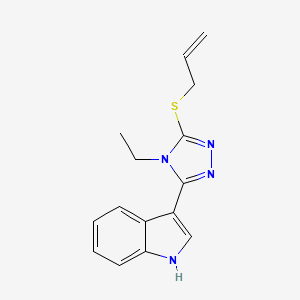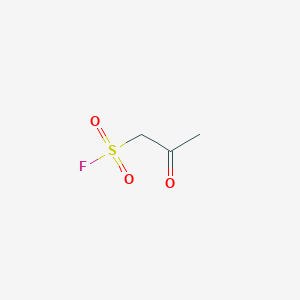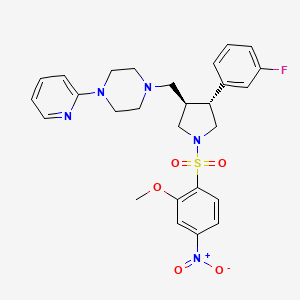
3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazole family of compounds, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
- A study by Baytas et al. (2012) synthesized derivatives related to 3-(5-(allylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole and evaluated their antioxidant and antimicrobial properties. Compounds containing 1,2,4-triazole-5(4H)-thione moiety displayed significant DPPH radical scavenging capacity, comparable to BHT, and slight antimicrobial activity against test microorganisms (Baytas et al., 2012).
Structural Analysis
- Boraei et al. (2021) conducted X-ray structure and Hirshfeld analysis on triazolyl-indole derivatives with alkylsulfanyl moieties. They provided insights into the molecular packing, atomic charge distribution, and reactivity descriptors of these compounds (Boraei et al., 2021).
Microwave-Assisted Synthesis for Antimicrobial Evaluation
- Gomha and Riyadh (2011) synthesized triazole derivatives with indole moieties using microwave irradiation. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the effectiveness of this synthesis method in producing potential antimicrobial agents (Gomha & Riyadh, 2011).
Cholinesterase Inhibitors
- Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives as cholinesterase inhibitors. These compounds, especially 1b and 1c, showed promising inhibitory effects on acetylcholinesterase, indicating potential for treating diseases related to cholinesterase activity (Mohsen, 2012).
Halocyclization Studies
- Kim and Zhuravlyova (2010) conducted halocyclization of allylthio-triazinoindoles, contributing to the understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Kim & Zhuravlyova, 2010).
Propiedades
IUPAC Name |
3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-3-9-20-15-18-17-14(19(15)4-2)12-10-16-13-8-6-5-7-11(12)13/h3,5-8,10,16H,1,4,9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMIROITKEZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2407713.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2407719.png)
![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2407720.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5,6-dimethyl-1-benzofuran-3-yl)acetate](/img/structure/B2407724.png)


![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)

![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

